REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]2[C:10](I)=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.C([Li])CCC.[O:17]1[CH2:22][CH2:21][CH2:20][C:19](=[O:23])[CH2:18]1>O1CCCC1>[Cl:1][C:2]1[C:3]2[C:10]([C:19]3([OH:23])[CH2:20][CH2:21][CH2:22][O:17][CH2:18]3)=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1
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Name
|
|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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ClC=1C2=C(N=CN1)NC=C2I
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Name
|
|
Quantity
|
6.4 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
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O1CC(CCC1)=O
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
|
Details
|
After the reaction mixture had been stirred at −78° C. for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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warmed to room temperature
|
Type
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STIRRING
|
Details
|
stirred for 18 hours
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Duration
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18 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water (50 mL)
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with ethyl acetate (3×30 mL)
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Type
|
WASH
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Details
|
the combined organic layers were washed with saturated aqueous sodium chloride solution (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |